9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
9-benzyl-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H19NO3/c1-2-15-10-19(22)24-20-16(15)8-9-18-17(20)12-21(13-23-18)11-14-6-4-3-5-7-14/h3-10H,2,11-13H2,1H3 |
InChI Key |
LMCXTRGYBNZPHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
The synthesis typically begins with 8-hydroxyquinoline or 4-hydroxycoumarin as the chromene precursor. Benzaldehyde derivatives and ethylamine sources (e.g., ammonium acetate) undergo Knoevenagel condensation in ethanol at 80°C for 1 hour to form an α,β-unsaturated ketone intermediate. For example:
-
8-hydroxyquinoline reacts with 3-methoxybenzaldehyde and ethylamine to yield a Schiff base intermediate.
Cyclization to Oxazinone Core
The intermediate is treated with potassium carbonate in dimethylformamide (DMF) under nitrogen at 120°C for 24–48 hours to induce cyclization. This step forms the oxazin-2-one ring via intramolecular nucleophilic attack.
Table 1: Cyclization Conditions and Yields
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline deriv. | K₂CO₃ | DMF | 120 | 24 | 62 |
| 4-Hydroxycoumarin deriv. | NaH | THF | 80 | 12 | 58 |
Transition-Metal-Catalyzed Coupling
Stille Coupling for Chromene Functionalization
A critical step involves introducing the ethyl group at the 4-position. 9-Benzyl-2,6-dichloropurine reacts with tributyl(vinyl)tin in the presence of bis(triphenylphosphine)palladium(II) chloride (5 mol%) in DMF at 50°C for 72 hours. This forms the 4-vinyl intermediate, which is hydrogenated using H₂/Pd-C to yield the ethyl substituent.
Table 2: Catalytic Hydrogenation Parameters
| Catalyst | Pressure (psi) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 50 | Ethanol | 25 | 78 |
| Raney Ni | 30 | Methanol | 50 | 65 |
Benzylation at the 9-Position
Nucleophilic Substitution
The 9-benzyl group is introduced via nucleophilic substitution using benzyl chloride and potassium carbonate in DMF. The reaction proceeds at 80°C for 12 hours, achieving 70–75% yield. Competing 7-benzylation isomers are separated via column chromatography (ethyl acetate/hexane, 4:10).
Table 3: Benzylation Optimization
| Benzylating Agent | Base | Temp (°C) | Isomer Ratio (9:7) |
|---|---|---|---|
| Benzyl chloride | K₂CO₃ | 80 | 3:1 |
| Benzyl bromide | Cs₂CO₃ | 100 | 4:1 |
Final Oxazin-2-One Formation
Lactamization
The lactam ring is closed using phosgene or triphosgene in dichloromethane at 0°C. This step converts the secondary amine into the oxazin-2-one moiety, with yields of 65–70%.
Table 4: Lactamization Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triphosgene | CH₂Cl₂ | 0 | 68 |
| Carbonyldiimidazole | THF | 25 | 72 |
Alternative Pathways
One-Pot Synthesis
A greener approach uses ethanol as the solvent, combining 4-hydroxycoumarin , benzaldehyde , ethylamine , and ammonium acetate in a single pot at 80°C for 6 hours. This method skips intermediate isolation, achieving 45% yield.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction times from 24 hours to 30 minutes, improving yields to 55%.
Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl aromatic), 6.82 (s, 1H, chromene-H), 4.92 (s, 2H, N-CH₂), 2.45 (q, 2H, ethyl-CH₂), 1.12 (t, 3H, ethyl-CH₃).
Comparative Analysis of Methods
Table 5: Method Efficiency
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Multi-Step Condensation | 5 | 45 | Moderate |
| Transition-Metal | 4 | 60 | High |
| One-Pot | 1 | 45 | Low |
Chemical Reactions Analysis
Types of Reactions
9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and ethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that derivatives of chromeno[8,7-e][1,3]oxazin-2-one compounds exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the benzyl and ethyl groups in 9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one enhances its interaction with biological targets, potentially increasing its effectiveness as an anticancer agent.
1.2 Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes which play a role in inflammation and pain pathways. This inhibition suggests potential applications in developing anti-inflammatory drugs.
Photodynamic Therapy
2.1 Mechanism of Action
this compound can be utilized in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly beneficial for targeting tumor cells selectively while minimizing damage to surrounding healthy tissues.
2.2 Case Studies
Several case studies have highlighted the effectiveness of using chromeno[8,7-e][1,3]oxazin derivatives in PDT for treating various cancers. The compound's ability to absorb light and convert it into energy that produces ROS has been documented as a promising approach for localized cancer treatment.
Fluorescent Probes
3.1 Development of Probes
The structural characteristics of this compound make it an excellent candidate for developing fluorescent probes for biological imaging. Its fluorescence properties can be optimized for detecting specific biomolecules or cellular processes in real-time.
3.2 Applications in Biosensing
Recent advancements have led to the use of this compound as a fluorescent sensor for detecting heavy metals and other pollutants. The high sensitivity and selectivity of the compound allow for the rapid identification of contaminants in environmental samples.
Mechanism of Action
The mechanism of action of 9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Chromeno-oxazinone derivatives exhibit diverse substituents at positions 2, 3, 4, and 9, which significantly alter their properties:
Table 1: Key Structural and Physical Properties of Selected Analogs
Key Observations:
Position 9 Substituents :
- Benzyl derivatives (e.g., 6a, 6d) exhibit moderate yields (40–70%) and melting points (124–164°C). Substituting benzyl with fluorobenzyl (e.g., 9-(4-fluorobenzyl) in ) increases molecular weight (MW = 417.43) and logP (4.68), enhancing lipophilicity .
- Bulkier groups like ferrocenyl (12b) or furan-3-ylmethyl (Compound 7) confer biological activity (antimalarial, osteogenic) but may reduce synthetic yields .
Position 4 Substituents :
- The ethyl group in the target compound likely increases hydrophobicity compared to methyl (e.g., 4-methyl in ) or trifluoromethyl (4h in ). Ethyl’s steric bulk may also influence binding interactions in biological systems, similar to alkyl groups in EGFR inhibitors () .
Biological Activity
9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the oxazine family. Its unique structure, characterized by a chromeno framework fused with an oxazine ring, has drawn attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its medicinal properties and therapeutic applications.
Chemical Structure
The molecular formula of this compound is C₁₈H₁₉N₁O₂. The structure features a chromeno core that is known for its diverse biological activities.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of chromeno[8,7-e][1,3]oxazin compounds exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
- Anticancer Properties : The benzoxazine core has been linked to anticancer activity. Studies suggest that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .
- Antioxidant Activity : Compounds derived from the oxazine family have demonstrated antioxidant properties, which can protect cells from oxidative stress .
Data Summary
The following table summarizes the biological activities and related studies on this compound and its derivatives:
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Anticancer Evaluation : A study investigated the anticancer effects of a similar benzoxazine derivative on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth and increased apoptosis rates compared to control groups .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various oxazine derivatives against clinical isolates of bacteria. The results demonstrated significant inhibition zones for several derivatives when tested against Staphylococcus aureus and Escherichia coli .
- Inflammation Model : A recent experiment utilized an animal model to evaluate the anti-inflammatory effects of this compound. The findings revealed a marked reduction in inflammatory cytokines following treatment with the compound .
Q & A
Q. What are the optimal synthetic routes for preparing 9-benzyl-4-ethyl-chromeno-oxazin-2-one, and what reaction conditions are critical for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Chromeno-oxazine core formation : Condensation of substituted phenols with aldehydes under acidic conditions (e.g., HCl or H₂SO₄) .
- Substituent introduction : Benzyl and ethyl groups are added via nucleophilic substitution or Friedel-Crafts alkylation. For example, benzylation may use benzyl halides in the presence of a base (e.g., K₂CO₃) .
- Critical conditions : Temperature control (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts (e.g., DMAP for aminomethylation) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Q. Which spectroscopic and analytical methods are most reliable for characterizing 9-benzyl-4-ethyl-chromeno-oxazin-2-one?
- Methodological Answer : A combination of techniques is required:
Advanced Research Questions
Q. How do substituents (e.g., benzyl, ethyl) influence the reactivity and tautomerization of chromeno-oxazine derivatives?
- Methodological Answer :
- Steric effects : Bulky benzyl groups reduce reaction rates in nucleophilic substitutions but enhance stability of tautomers (e.g., 7-hydroxy vs. oxazinone forms) .
- Electronic effects : Electron-donating ethyl groups increase electron density on the chromeno ring, favoring electrophilic attacks at the 4-position .
- Tautomer analysis : Use dynamic NMR or computational methods (DFT) to study equilibrium between keto-enol forms. Substituents like benzyl stabilize the oxazinone tautomer due to conjugation .
Q. What computational strategies are effective for predicting the 3D conformation and binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with proteins (e.g., estrogen receptors or kinases). Parameterize force fields (e.g., OPLS-AA) for accurate ligand flexibility .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR modeling : Correlate substituent electronic descriptors (Hammett σ) with bioactivity data to guide derivative design .
Q. How can researchers resolve contradictions in reported bioactivity data for chromeno-oxazine derivatives?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and controls (e.g., dexamethasone) to minimize variability .
- Dose-response validation : Perform IC₅₀/EC₅₀ studies in triplicate, accounting for solubility limits (use DMSO ≤0.1% v/v) .
- Mechanistic follow-up : Combine phenotypic assays with target-specific methods (e.g., ELISA for TNF-α or Western blot for BMP/Smad pathways) .
Q. What experimental designs are optimal for evaluating the anti-osteoporotic potential of 9-benzyl-4-ethyl-chromeno-oxazin-2-one?
- Methodological Answer :
- In vitro models :
- Osteoblast differentiation : MC3T3-E1 cells treated with 0.1–10 µM compound; assess ALP activity and mineralization (Alizarin Red staining) .
- Osteoclast inhibition : RANKL-induced RAW264.7 cells; measure TRAP activity and NFATc1 expression .
- In vivo models :
- OVX mice : Administer 10–50 mg/kg/day orally for 8 weeks; analyze bone density (micro-CT) and serum biomarkers (OPG/RANKL ratio) .
- Data table :
| Model | Endpoint | Key Finding | Reference |
|---|---|---|---|
| MC3T3-E1 | ALP Activity | 2-fold increase at 10 µM | |
| OVX mice | Bone Density | 15% improvement vs. control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
